5-Acetyl-2-amino-4-hydroxybenzonitrile
Description
Contextualization of Substituted Aromatic Nitriles
Substituted aromatic nitriles are a versatile class of organic compounds that serve as crucial building blocks in modern chemistry. The nitrile group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity in various chemical transformations. The presence of other functional groups on the benzene (B151609) ring further diversifies the chemical behavior of these molecules, opening avenues for the synthesis of a wide array of complex organic structures.
The reactivity of the nitrile group itself allows for its conversion into other valuable functionalities, such as amines, amides, carboxylic acids, and tetrazoles, making substituted benzonitriles key precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. Moreover, the rigid aromatic core provides a stable scaffold for the construction of molecules with specific three-dimensional orientations, a critical aspect in the design of materials with tailored optical and electronic properties.
Significance of 5-Acetyl-2-amino-4-hydroxybenzonitrile within Chemical Synthesis and Material Science Frameworks
Within the diverse family of substituted benzonitriles, this compound stands out as a molecule with a unique combination of functional groups that impart a high degree of chemical versatility. The presence of an acetyl group, an amino group, and a hydroxyl group on the same aromatic ring, in addition to the nitrile functionality, offers multiple reactive sites for chemical modification.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of well-studied compounds. The amino and hydroxyl groups can act as directing groups in electrophilic aromatic substitution reactions and can also participate in condensation and polymerization reactions. The acetyl group provides a handle for further functionalization through reactions at the carbonyl carbon or the adjacent methyl group.
In the realm of material science, the multifunctionality of this benzonitrile (B105546) derivative suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers. The ability of the hydroxyl and amino groups to form hydrogen bonds could lead to materials with specific supramolecular architectures and desirable thermal or mechanical properties. The conjugated π-system of the aromatic ring, influenced by the various substituents, may also result in interesting photophysical properties, making it a candidate for investigation in the field of organic electronics and photonics.
Below is a comparative table of physicochemical properties of this compound and structurally related compounds, highlighting the influence of the different functional groups.
| Property | This compound | 5-Acetyl-2-hydroxybenzonitrile (B3031482) | 5-Acetyl-2-aminobenzonitrile biosynth.com |
| CAS Number | Not available | 39055-82-8 | 33720-71-7 |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₇NO₂ | C₉H₈N₂O |
| Molecular Weight | 176.17 g/mol | 161.16 g/mol | 160.17 g/mol |
| Functional Groups | Acetyl, Amino, Hydroxyl, Nitrile | Acetyl, Hydroxyl, Nitrile | Acetyl, Amino, Nitrile |
Overview of Academic Research Trajectories for Similar Molecular Scaffolds
Academic research into molecular scaffolds similar to this compound has followed several key trajectories, primarily focusing on their synthetic utility and application in medicinal chemistry and materials science.
One significant area of investigation involves the use of substituted 2-aminobenzonitriles as precursors for the synthesis of heterocyclic compounds. The vicinal amino and nitrile groups can undergo cyclization reactions with various reagents to form fused ring systems, which are prevalent in many biologically active molecules. For instance, the reaction of 2-aminobenzonitriles with ynones has been shown to produce polysubstituted 4-aminoquinolines under base-promoted, transition-metal-free conditions cardiff.ac.uk.
Another research avenue explores the impact of different substituents on the photophysical properties of benzonitrile derivatives. The introduction of electron-donating (like amino and hydroxyl) and electron-withdrawing (like acetyl and nitrile) groups can tune the electronic structure and lead to compounds with interesting fluorescence or non-linear optical properties. These properties are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.
Furthermore, the development of novel synthetic methodologies for the preparation of polysubstituted benzenes, including functionalized benzonitriles, remains an active area of research. Multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials, are particularly attractive for their efficiency and atom economy bohrium.com.
The table below summarizes some of the key research areas and applications for compounds with similar structural features.
| Research Area | Key Structural Features | Potential Applications |
| Heterocyclic Synthesis | Vicinal amino and nitrile groups | Pharmaceuticals, Agrochemicals |
| Materials Science | Donor-acceptor substituted aromatic ring | Organic electronics, Fluorescent probes |
| Synthetic Methodology | Polysubstituted benzene ring | Efficient synthesis of complex molecules |
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-amino-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)7-2-6(4-10)8(11)3-9(7)13/h2-3,13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXODCHUNJTZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C#N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383035 | |
| Record name | 5-acetyl-2-amino-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71408-03-2 | |
| Record name | 5-Acetyl-2-amino-4-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71408-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetyl-2-amino-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Acetyl 2 Amino 4 Hydroxybenzonitrile and Analogues
Retrosynthetic Analysis of the 5-Acetyl-2-amino-4-hydroxybenzonitrile Framework
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.org For this compound, several disconnections can be proposed based on the functional groups attached to the benzene (B151609) ring: the acetyl, amino, and cyano groups.
Key disconnections can be made at the C-C and C-N bonds connecting the functional groups to the aromatic ring. This leads to several potential synthetic strategies:
Strategy A: Functionalization of a substituted benzonitrile (B105546). This approach starts with a pre-existing benzonitrile, such as 4-hydroxybenzonitrile (B152051), and introduces the amino and acetyl groups. This is a common strategy as the cyano group is a meta-director, while the hydroxyl group is a strong ortho-, para-director. Their combined influence must be carefully considered.
Strategy B: Functionalization of a substituted aminophenol. This pathway begins with a molecule already containing the amino and hydroxyl groups in the correct relative positions, such as 2-amino-4-substituted phenols. The synthesis would then focus on introducing the cyano and acetyl groups.
Strategy C: Building from a simpler aromatic core. This involves sequential functionalization of a simple benzene derivative, introducing the hydroxyl, amino, cyano, and acetyl groups in a specific order to ensure correct regiochemistry. libretexts.orgyoutube.com
Each strategy relies on well-established reactions in organic chemistry, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group interconversions. The choice of strategy often depends on the availability of starting materials and the need to manage chemoselectivity and regioselectivity at each step. amazonaws.com
Precursor Chemistry and Starting Material Utilization in Substituted Benzonitrile Synthesis
The synthesis of complex benzonitriles often relies on the strategic modification of simpler, readily available precursors. The choice of starting material is crucial as its existing functional groups will direct subsequent reactions.
Transformation of 4-Hydroxybenzonitrile Derivatives
4-Hydroxybenzonitrile serves as a logical starting point for the synthesis of the target molecule. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a deactivating meta-director. In electrophilic aromatic substitution, the powerful directing effect of the hydroxyl group dominates.
A plausible synthetic sequence starting from 4-hydroxybenzonitrile could involve:
Nitration: Introduction of a nitro group. The hydroxyl group will direct the incoming electrophile to the positions ortho to it (positions 3 and 5).
Acetylation: Introduction of the acetyl group via a Friedel-Crafts acylation or a related reaction like the Fries rearrangement of an ester precursor. The regioselectivity of this step would be critical.
Reduction: Conversion of the nitro group to an amino group.
The order of these steps is critical. For instance, performing a Friedel-Crafts acylation on 4-hydroxybenzonitrile would likely lead to acylation at the 3-position, ortho to the hydroxyl group. organic-chemistry.orgbyjus.com Subsequent nitration would then be directed by both the hydroxyl and the new acetyl group. Alternatively, nitration of 4-hydroxybenzonitrile would yield 4-hydroxy-3-nitrobenzonitrile. A subsequent acetylation would then need to be directed to the 5-position. Another important reaction is the Houben-Hoesch reaction, which can be used to synthesize aryl ketones from nitriles and electron-rich arenes like phenols, and could be a viable method for introducing the acetyl group. wikipedia.orgbncollegebgp.ac.inthermofisher.comsynarchive.com
Role of Aminobenzoates and Related Phenolic Amines
Starting with a phenolic amine, such as 2-aminophenol (B121084) or 4-aminophenol, provides a framework where the relative positions of the amino and hydroxyl groups are already established. The synthesis would then focus on introducing the cyano and acetyl functionalities.
For example, starting with 2-amino-4-mercaptophenol, one could envision a sequence involving:
Protection: The highly reactive amino and hydroxyl groups would likely require protection to prevent side reactions during subsequent steps.
Introduction of the Cyano Group: This could be achieved through a Sandmeyer reaction on a corresponding aniline (B41778) derivative or by displacement of a suitable leaving group.
Introduction of the Acetyl Group: Friedel-Crafts acylation or a Fries rearrangement could be employed. The directing effects of the protected amino and hydroxyl groups would guide the regioselectivity.
Deprotection: Removal of the protecting groups to yield the final product.
The synthesis of substituted 2-aminobenzothiazoles from aryl amines, followed by hydrolysis, is a known route to produce 2-aminobenzenethiols, highlighting the utility of amino precursors in building complex heterocyclic systems. ijcrt.org Similarly, 2-aminophenols can be cyclized with cyanating agents to form 2-aminobenzoxazoles, demonstrating their utility as synthons. nih.govacs.orgnih.gov
Introduction of Cyano and Acetyl Moieties from Aldehyde Precursors
Aromatic aldehydes are versatile precursors for both cyano and acetyl groups. The formyl group can be converted into a nitrile group through several methods, most commonly by forming an aldoxime with hydroxylamine (B1172632), followed by dehydration. google.comrsc.org
A synthetic route starting from a substituted hydroxybenzaldehyde, such as 4-hydroxy-3-nitrobenzaldehyde, might proceed as follows:
Conversion of Aldehyde to Nitrile: The aldehyde is reacted with hydroxylamine (or a salt thereof) to form an oxime. This oxime is then dehydrated using reagents like diphosphorus (B173284) pentoxide, acetic anhydride (B1165640), or triflic acid to yield the nitrile. google.commdpi.com Recent methods also describe transformations of benzaldehydes to benzonitriles without one-carbon homologation using cyanophosphates. sciprofiles.com
Introduction of the Acetyl Group: This could be performed before or after the nitrile formation, typically through a Friedel-Crafts acylation.
Reduction of the Nitro Group: The nitro group is reduced to an amine in a final step to avoid its interference with earlier electrophilic substitution reactions.
| Reagent System | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Hydroxylamine-HCl, then P₂O₅ | Two steps: Oxime formation (pH ~4), then heating with P₂O₅ | Good to Excellent | Classical, robust method. google.com |
| Hydroxylamine-HCl, Zn(OAc)₂ | One-pot, 100°C, 24h in Toluene (B28343) | ~79% | Catalytic, but can require long reaction times. rsc.org |
| Azidotrimethylsilane (TMSN₃), TfOH | One-pot, substoichiometric acid in HFIP | Good to High | Improved Schmidt reaction, avoids aqueous workup. mdpi.com |
| (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (Ionic Liquid) | 120°C, 2h in Paraxylene | ~100% | Green chemistry approach with recyclable ionic liquid. rsc.org |
Direct Synthetic Routes to the this compound Core
Direct synthetic routes involve the sequential addition of functional groups to a simpler aromatic precursor. The success of such a strategy hinges on the careful orchestration of the directing effects of the substituents at each stage. libretexts.orgglobethesis.comlibretexts.org
Strategies for Direct Functionalization of Aromatic Rings (e.g., Acetylation, Amination)
The synthesis of a polysubstituted benzene like the target compound requires a multi-step approach where the order of reactions is paramount. libretexts.orgyoutube.com
A possible direct functionalization pathway could start from a simple precursor like 3-aminophenol:
Acetylation: A Friedel-Crafts acylation of 3-aminophenol. The hydroxyl group is a stronger ortho-, para-director than the amino group. Acylation would likely occur ortho to the hydroxyl group and para to the amino group, potentially yielding 5-acetyl-2-aminophenol. However, the amino group can interfere with the Lewis acid catalyst, often requiring protection first. organic-chemistry.orgsigmaaldrich.comnih.gov
Cyanation: Introduction of the cyano group onto the 5-acetyl-2-aminophenol intermediate. This is challenging via electrophilic substitution. A more viable route might involve converting a different functional group (e.g., a halogen or a diazonium salt) into the nitrile.
An alternative strategy might begin with a precursor like 3-nitrophenol:
Acetylation: A Friedel-Crafts acylation would be directed by the hydroxyl group to the ortho and para positions. The nitro group is a strong deactivator and meta-director. The reaction would likely yield 5-acetyl-3-nitrophenol.
Introduction of another functional group: A group that can later be converted to a nitrile could be introduced.
Functional group interconversion and reduction: Conversion to the nitrile and reduction of the nitro group would complete the synthesis.
| Substituent | Type | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -COCH₃ (Acetyl) | Moderately Deactivating | Meta |
| -CN (Cyano) | Strongly Deactivating | Meta |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
Condensation and Cyclization Reaction Pathways
The synthesis of substituted benzonitriles and their subsequent transformation into complex heterocyclic systems often rely on condensation and cyclization reactions. These pathways are fundamental in ring formation, providing efficient routes to various molecular scaffolds. A notable strategy involves the base-promoted reaction of ynones with 2-aminobenzonitriles. cardiff.ac.uk This transition-metal-free approach proceeds through a sequential aza-Michael addition followed by an intramolecular annulation, yielding a variety of multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk
The proposed mechanism for this transformation begins with the deprotonation of the amine group on the 2-aminobenzonitrile (B23959), which then acts as a nucleophile attacking the ynone in an aza-Michael addition. This step forms a reactive enolic-allene intermediate. Subsequent C-cyclization produces an unstable quinoline-4(1H)-imine, which then undergoes aromatization and proton abstraction to yield the final 4-aminoquinoline (B48711) product. cardiff.ac.uk The versatility of this method is demonstrated by its tolerance for a wide range of functional groups on both the ynone and the aminobenzonitrile starting materials.
Another relevant pathway is the condensation reaction between acrylonitrile (B1666552) and aryl acetonitriles. nih.gov This method allows for the construction of α-amino-β-cyano cyclohexene (B86901) skeletons under mild conditions at room temperature. The reaction is proposed to involve Michael additions between the reactants, followed by an intramolecular condensation to form the cyclohexene ring. nih.gov This process is notable for its high atomic efficiency and the ability to be performed on a gram scale, highlighting its synthetic utility. nih.gov
Table 1: Substrate Scope for Base-Promoted Synthesis of 4-Aminoquinolines cardiff.ac.uk
| Entry | Ynone (R1, R2) | 2-Aminobenzonitrile | Product | Yield (%) |
| 1 | R1=Ph, R2=Ph | 2-aminobenzonitrile | 3a | 92 |
| 2 | R1=Ph, R2=4-MeC6H4 | 2-aminobenzonitrile | 3b | 94 |
| 3 | R1=Ph, R2=4-OMeC6H4 | 2-aminobenzonitrile | 3c | 95 |
| 4 | R1=Ph, R2=4-FC6H4 | 2-aminobenzonitrile | 3j | 72 |
| 5 | R1=4-MeC6H4, R2=Ph | 2-aminobenzonitrile | 3r | 90 |
| 6 | R1=Thienyl, R2=Ph | 2-aminobenzonitrile | 3s | 82 |
| 7 | R1=Ph, R2=Ph | 2-amino-5-bromobenzonitrile | 4b | 86 |
| 8 | R1=Ph, R2=4-MeC6H4 | 2-amino-5-methylbenzonitrile | 4d | 85 |
Multi-component Reaction Approaches for Substituted Benzonitriles
Multi-component reactions (MCRs), which involve three or more reactants combining in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govrsc.org These reactions are particularly useful for creating libraries of substituted benzonitriles and related heterocyclic structures.
The Strecker reaction, first described in 1850, stands as the archetypal MCR for the synthesis of α-amino nitriles from aldehydes or ketones, amines, and a cyanide source. nih.gov The reaction proceeds through the condensation of the carbonyl compound and amine to form an imine, which is then attacked by a cyanide ion to produce the α-amino nitrile. nih.gov This fundamental transformation remains a cornerstone in the synthesis of amino acids and their derivatives.
More contemporary MCRs often employ metal catalysts to achieve novel transformations. For instance, a copper-catalyzed five-component reaction has been developed to synthesize poly-substituted 1,2,5,6-tetrahydropyridines (THPs). This cascade radical cyclization brings together an F-masked benzene-sulfonamide allene, an alkene, and trimethylsilyl (B98337) cyanide (TMSCN) to yield THPs with uncommon substitution patterns. rsc.org Similarly, palladium-catalyzed MCRs have been utilized to construct complex heterocyclic systems, showcasing the power of combining transition-metal catalysis with the inherent efficiency of MCRs. researchgate.net These advanced MCRs provide access to novel chemical spaces that are often difficult to reach through traditional linear synthesis. rsc.org
Advanced and Sustainable Synthetic Strategies
Recent advancements in organic synthesis have increasingly focused on the development of more sustainable and efficient methodologies. This includes the use of novel catalytic systems and environmentally conscious reaction conditions for the synthesis of benzonitrile derivatives.
Metal-Catalyzed Synthetic Protocols for Benzonitrile Derivatives
Transition-metal catalysis is a powerful tool for the synthesis and functionalization of benzonitriles. Copper-based catalysts, in particular, have proven to be versatile and cost-effective. One innovative method involves a copper-reagent-mediated synthesis of benzonitrile compounds from readily available phenylacetic acid and its derivatives. google.com This reaction uses acetonitrile (B52724) not only as a solvent but also as the cyanide source, under an oxygen atmosphere, avoiding the need for more toxic cyaniding agents or harsh reaction conditions. google.com
Furthermore, copper salts can catalyze the direct C-H amidation of arenes using nitriles like acetonitrile and benzonitrile as the amino sources. nih.govrsc.org This electrochemical approach allows for the site-selective formation of C-N bonds under mild conditions, such as room temperature and ambient pressure, aligning with the principles of green chemistry. rsc.org For example, the electrooxidation of benzene in the presence of a copper acetate (B1210297) catalyst yields acetanilide (B955) directly. rsc.org
Nickel catalysis offers alternative pathways, such as the reductive [2+2+2] cycloaddition of nitriles. This method, enabled by B2pin2 and a nickel/Brønsted acid relay system, can produce complex unsymmetric pentacyclic pyridine (B92270) derivatives. acs.org Mechanistic studies suggest the reaction proceeds through azanickelacyclopentadiene intermediates, followed by a sequence of protonation, dimerization, and cyclization steps. acs.org
Table 2: Electrocatalytic C-H Amidation of Benzene using Acetonitrile rsc.org
| Entry | Catalyst (10 mol%) | Solvent | Additive | Yield (%) |
| 1 | Cu(OAc)2 | MeCN | H2O | 70 |
| 2 | None | MeCN | H2O | 0 |
| 3 | Mn(OAc)2 | MeCN | H2O | Trace |
| 4 | Pd(OAc)2 | MeCN | H2O | Trace |
| 5 | Cu(OAc)2 | MeCN | None | 52 |
Transition Metal-Free Catalytic Systems in Heterocycle Synthesis
The development of transition-metal-free catalytic systems is a significant area of research, aimed at reducing costs and metal contamination in final products. rsc.orgrsc.org These systems often employ organocatalysts or simple bases to promote complex transformations. acs.org
One prominent example is the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the atroposelective synthesis of axially chiral benzonitrile derivatives. nih.gov This method utilizes a dynamic kinetic resolution of racemic 2-arylbenzaldehydes with sulfonamides to generate the chiral benzonitriles in good to excellent yields and enantioselectivities. The NHC catalyst facilitates the formation of the C≡N triple bond while controlling the stereochemistry of the molecule. nih.gov
Base-promoted, transition-metal-free reactions are also effective for synthesizing heterocycles. Intramolecular ring-opening of strained systems like azetidines can be achieved using a mild base such as cesium carbonate, avoiding the need for Lewis or Brønsted acids. acs.org This approach allows for the creation of various heterocyclic ring systems under simple and mild conditions. The broad compatibility of transition-metal-free catalysts with diverse functional groups enhances their synthetic value in medicinal and materials chemistry. rsc.org
Solvent-Free and Environmentally Conscious Methodologies
A major focus of green chemistry is the reduction or elimination of hazardous solvents from chemical processes. Solvent-free, or "neat," reactions offer significant environmental benefits by minimizing waste and simplifying product purification. dntb.gov.ua
A highly efficient, solvent-free protocol for converting aldehydes into nitriles has been developed using a modified Schmidt reaction. researchgate.net This method employs sodium azide (B81097) as the nitrogen source and is catalyzed by p-toluenesulfonic acid (p-TsOH) on a silica (B1680970) surface. The reaction proceeds at elevated temperatures without any solvent, providing good to excellent yields for a wide array of aromatic, aliphatic, and heterocyclic nitriles. This approach avoids the use of toxic cyanides and transition-metal catalysts, offering a greener and simpler alternative. researchgate.net
The use of ionic liquids (ILs) represents another environmentally conscious strategy. ILs can serve multiple roles as co-solvents, catalysts, and phase-separation agents, which simplifies reaction workups and allows for catalyst recycling. researchgate.netrsc.org In the synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine-based ionic liquid, the IL facilitates the reaction and allows for its easy recovery and reuse after the product is separated. This route achieves a 100% yield at 120 °C in 2 hours and eliminates the need for traditional metal salt catalysts. researchgate.netrsc.org
Table 3: p-TsOH Catalyzed Solvent-Free Synthesis of Nitriles from Aldehydes researchgate.net
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 98 |
| 2 | 4-Chlorobenzaldehyde | 15 | 96 |
| 3 | 4-Nitrobenzaldehyde | 10 | 98 |
| 4 | 4-Methoxybenzaldehyde | 20 | 95 |
| 5 | 2-Naphthaldehyde | 15 | 94 |
| 6 | Cinnamaldehyde | 25 | 92 |
| 7 | Furfural | 20 | 93 |
Derivatization and Structural Modification of 5 Acetyl 2 Amino 4 Hydroxybenzonitrile
Chemical Transformations of Intrinsic Functional Groups
The distinct functional groups on the 5-Acetyl-2-amino-4-hydroxybenzonitrile ring can be selectively targeted to yield a variety of derivatives.
The phenolic hydroxyl group is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent acetyl and nitrile groups. This hydroxyl group can undergo oxidation to form a ketone. Furthermore, its presence is crucial for the synthesis of certain heterocyclic systems, such as benzofurans, where it plays a direct role in the cyclization process. The introduction of substituents at the 5-position hydroxyl group has been shown to be closely related to the biological activity of resulting benzofuran (B130515) compounds. nih.gov
The amino group at the 2-position is amenable to various derivatization reactions, including acylation and alkylation. Acylation, for instance, can be achieved using reagents like acetic anhydride (B1165640) to introduce an acetyl group, forming an N-acetyl derivative. nih.govresearchgate.net This transformation can modulate the electronic properties and steric environment of the molecule. Alkylation reactions can introduce various alkyl chains to the amine, further diversifying the molecular structure. These derivatizations are significant as the amino functional group is often involved in forming hydrogen bonds, which can be associated with the binding affinity of these compounds to biological targets. nih.gov
| Reagent | Reaction Type | Product |
| Acetic Anhydride | Acylation | N-acetyl derivative |
| Alkyl Halides | Alkylation | N-alkyl derivative |
This table illustrates common derivatization reactions at the amine group.
The acetyl group at the 5-position offers another site for structural modification. It can undergo reduction to an ethyl group or a secondary alcohol, altering the steric and electronic nature of this substituent. Additionally, the acetyl group can participate in condensation reactions. For example, it can react with various reagents in condensation reactions to form more complex side chains or to be used as a handle for the construction of larger molecular frameworks. The acetyl side chain has been implicated in improving lipophilicity, which can promote onsite binding in cellular membranes. nih.gov
| Reaction Type | Reagent/Condition | Product |
| Reduction | e.g., Sodium borohydride | 5-(1-Hydroxyethyl)-2-amino-4-hydroxybenzonitrile |
| Condensation | Varies | Extended side chain or fused ring |
This table shows potential modifications of the acetyl moiety.
The nitrile group is a versatile functional group that can be converted into several other functionalities. One of the most common transformations is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemguide.co.uklibretexts.orgyoutube.comchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.orgchemguide.co.ukchemistrysteps.com Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine. libretexts.org These transformations significantly alter the chemical properties of the parent molecule, converting the electron-withdrawing nitrile into a carboxylic acid or a basic amino group.
| Reaction | Conditions | Product |
| Hydrolysis | Acidic (e.g., HCl, heat) | 5-Acetyl-2-amino-4-hydroxybenzoic acid |
| Hydrolysis | Basic (e.g., NaOH, heat) | Sodium 5-acetyl-2-amino-4-hydroxybenzoate |
| Reduction | Strong reducing agent (e.g., LiAlH4) | 5-Acetyl-2-amino-4-hydroxybenzylamine |
This table summarizes key transformations of the nitrile group.
Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon
The strategic placement of reactive functional groups makes this compound an excellent starting material for the synthesis of fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry.
Benzofurans are an important class of heterocyclic compounds found in many natural products and synthetic materials with a wide range of pharmacological activities. nih.gov The synthesis of benzofuran derivatives can be achieved using phenols as starting materials. nih.gov this compound serves as a key building block for the construction of substituted benzofurans. The phenolic hydroxyl group and the acetyl group can participate in cyclization reactions to form the furan (B31954) ring fused to the benzene (B151609) core. Various synthetic methods have been developed for the efficient synthesis of these motifs. nih.gov The resulting benzofuran derivatives can possess diverse biological activities, and substitutions on the benzofuran scaffold, originating from the starting benzonitrile (B105546), can significantly influence these properties. nih.govresearchgate.net
Nitrogen Heterocycle Formation (e.g., Quinazolines, Pyrans, Selenazoles)
The strategic positioning of the amino and nitrile groups on the benzene ring makes this compound a prime candidate for the synthesis of various fused nitrogen-containing heterocycles.
Quinazolines: The formation of quinazoline (B50416) derivatives from 2-aminobenzonitrile (B23959) precursors is a well-established synthetic route. nih.govrsc.orgmdpi.comopenmedicinalchemistryjournal.comorganic-chemistry.org This transformation typically involves the reaction of the o-aminobenzonitrile with a suitable one-carbon synthon, such as an aldehyde or orthoester, or through cyclization with reagents like formamide. In the case of this compound, the acetyl and hydroxyl groups would be retained on the benzo ring of the resulting quinazoline, offering further sites for modification. For instance, a plausible reaction with an aromatic aldehyde in the presence of an oxidizing agent could lead to the formation of a substituted quinazoline.
Pyrans: The presence of the acetyl group, which possesses an α-methyl group, and the nitrile group allows for the construction of fused pyran rings. Multicomponent reactions involving an aldehyde and a malononitrile (B47326) source are commonly employed for the synthesis of 2-amino-4H-pyrans. nih.govmdpi.com By analogy, this compound could potentially react with an aldehyde and malononitrile, where the acetyl group participates in the cyclization to form a pyran ring fused to the existing benzene ring.
Selenazoles: The synthesis of selenazoles often involves the reaction of a nitrile with a source of selenium, such as phosphorus pentaselenide (P₂Se₅), to form a selenoamide intermediate. pku.edu.cnnih.gov This intermediate can then be cyclized with an α-haloketone to yield the selenazole ring. For this compound, the nitrile group can be converted to the corresponding selenoamide, which can then undergo cyclization to form a selenazole fused to the benzene ring.
A summary of potential synthetic pathways is presented in the table below.
| Heterocycle | Potential Reactants | General Conditions |
| Quinazoline | Aromatic aldehydes, orthoesters | Oxidative conditions, acid or base catalysis |
| Pyran | Aldehydes, malononitrile | Base catalysis, often in a multicomponent reaction |
| Selenazole | P₂Se₅, α-haloketones | Inert atmosphere, cyclization in the presence of a base |
This table presents hypothetical reaction conditions based on general synthetic methods for the respective heterocycles, as specific literature for this compound is not available.
Strategies for Designing Complex Multicyclic Architectures
The development of complex multicyclic architectures from this compound can be envisioned through sequential or tandem cyclization reactions. The existing functional groups can be utilized to build additional rings onto the initial heterocyclic core. For example, a quinazoline derivative formed from the subject compound could undergo further reactions involving the acetyl or hydroxyl groups to construct additional fused rings.
One strategy involves leveraging the acetyl group for a subsequent condensation reaction to form a new ring. For instance, a Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde could introduce an α,β-unsaturated ketone moiety, which could then undergo a Michael addition and subsequent cyclization to form a new six-membered ring.
Another approach is to utilize the hydroxyl group for etherification or esterification reactions to tether a side chain that can then participate in an intramolecular cyclization. This could lead to the formation of macrocyclic structures or additional fused rings. The strategic selection of reagents and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these complex transformations.
Structure-Reactivity and Structure-Property Relationship Studies in Derivatization
The electronic and steric properties of the substituents on the this compound core play a significant role in determining the reaction pathways and the properties of the resulting derivatives.
Impact of Substituent Effects on Reaction Pathways
The electron-donating amino and hydroxyl groups and the electron-withdrawing acetyl and nitrile groups create a complex electronic environment on the benzene ring. The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions. However, in the context of cyclization reactions, its nucleophilicity is key.
The acetyl group, being electron-withdrawing, deactivates the benzene ring towards electrophilic attack but its carbonyl group is an electrophilic center. The reactivity of the acetyl group can be influenced by the electronic nature of other substituents on the ring. For instance, the presence of the electron-donating amino and hydroxyl groups can slightly enhance the nucleophilicity of the α-carbon of the acetyl group under basic conditions, facilitating condensation reactions.
The nitrile group is a strong electron-withdrawing group and a key participant in the formation of heterocycles like quinazolines and selenazoles. Its reactivity can be modulated by the electronic effects of the other substituents. The presence of electron-donating groups can increase the electron density on the nitrile nitrogen, potentially affecting its reactivity in certain cyclization reactions.
| Substituent | Electronic Effect | Influence on Reactivity |
| -NH₂ | Electron-donating (resonance) | Activates the ring, provides a nucleophilic site for cyclization |
| -OH | Electron-donating (resonance) | Activates the ring, provides a site for further functionalization |
| -COCH₃ | Electron-withdrawing (induction and resonance) | Deactivates the ring, provides an electrophilic site and an acidic α-proton |
| -CN | Electron-withdrawing (induction and resonance) | Deactivates the ring, key functional group for heterocycle formation |
This table provides a generalized overview of substituent effects; the interplay of these effects in specific reactions can be complex.
Conformational Analysis of Synthesized Derivatives
The conformational preferences of the derivatives of this compound are dictated by the nature of the newly formed heterocyclic rings and the substituents they bear. For instance, in pyran derivatives, the pyran ring can adopt various conformations such as boat or twist-boat, and the orientation of the substituents on the pyran ring will be influenced by steric and electronic interactions.
Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the stable conformations of these derivatives. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively. The conformational analysis is crucial for understanding the structure-property relationships, including the biological activity of these compounds.
| Derivative Class | Expected Conformational Features | Key Influencing Factors |
| Quinazolines | Largely planar aromatic system | Steric hindrance from bulky substituents |
| Pyrans | Non-planar (e.g., boat, twist-boat) | Nature and position of substituents on the pyran ring |
| Selenazoles | Planar aromatic system | Interactions with adjacent fused rings and substituents |
This table outlines general conformational expectations for the derivative classes. Specific conformations will depend on the full molecular structure.
Reaction Mechanisms and Kinetics Pertaining to 5 Acetyl 2 Amino 4 Hydroxybenzonitrile
Mechanistic Investigations of Formation Reactions for Functionalized Benzonitriles
The formation of a polysubstituted benzonitrile (B105546) like 5-Acetyl-2-amino-4-hydroxybenzonitrile involves a series of reactions that functionalize the benzene (B151609) ring. The key mechanisms at play include electrophilic aromatic substitution, nucleophilic substitution, and various cyclization and annulation reactions.
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. In the context of this compound, the introduction of the acetyl group onto a pre-existing 2-amino-4-hydroxybenzonitrile (B3278316) core would likely proceed via a Friedel-Crafts acylation reaction.
The mechanism for Friedel-Crafts acylation involves the generation of a potent electrophile, the acylium ion, from an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com
Mechanism of Friedel-Crafts Acylation:
Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the halogen of the acyl chloride, leading to the cleavage of the carbon-halogen bond and the formation of a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O). sigmaaldrich.commasterorganicchemistry.com
Electrophilic Attack: The acylium ion then attacks the electron-rich aromatic ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted in this step. byjus.com
Deprotonation and Restoration of Aromaticity: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. wikipedia.org
The regioselectivity of this substitution is dictated by the directing effects of the substituents already present on the benzene ring. For a 2-amino-4-hydroxybenzonitrile precursor, both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the cyano (-CN) group is a deactivating group and a meta-director. The powerful ortho-, para-directing influence of the -OH and -NH₂ groups would direct the incoming acetyl group to the position ortho to the hydroxyl group and meta to the cyano group, which is the C5 position, yielding the desired product.
Nucleophilic aromatic substitution (SₙAr) is another important class of reactions for modifying aromatic rings, particularly those bearing electron-withdrawing groups. In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For an SₙAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgyoutube.com
In the case of this compound, the presence of electron-donating amino and hydroxyl groups makes the ring less susceptible to nucleophilic attack. However, under specific conditions, such as the presence of a strong base and a suitable leaving group, nucleophilic substitution could potentially occur via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway is less common but can lead to substitution at positions adjacent to the leaving group. masterorganicchemistry.com The applicability of these mechanisms would heavily depend on the specific reaction conditions and the nature of any leaving groups present on the ring.
2-Aminobenzonitrile (B23959) derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization and annulation reactions. For instance, they can be used to construct quinoline (B57606) and quinazolinone scaffolds. rsc.orgrsc.org
A common mechanism for the formation of 4-aminoquinolines from 2-aminobenzonitriles involves a base-promoted reaction with ynones. cardiff.ac.uk The proposed mechanism proceeds as follows:
Aza-Michael Addition: The reaction is initiated by the deprotonation of the amino group of the 2-aminobenzonitrile by a base. The resulting anion then undergoes a nucleophilic attack on the ynone in an aza-Michael addition, forming a reactive enolic-allene intermediate. cardiff.ac.uk
Intramolecular Cyclization: This intermediate then undergoes an intramolecular C-cyclization, where the carbanion attacks the cyano group, leading to the formation of an unstable quinoline-4(1H)-imine intermediate. cardiff.ac.uk
Aromatization: Subsequent aromatization of this intermediate, followed by proton abstraction, yields the final polysubstituted 4-aminoquinoline (B48711) product. cardiff.ac.uk
This type of reaction highlights the utility of the amino and cyano groups in this compound as handles for constructing more complex fused ring systems.
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, their existence is inferred from kinetic studies, trapping experiments, and computational modeling.
Acylium Ion and Arenium Ion: In Friedel-Crafts acylation, the formation of the acylium ion can be confirmed by spectroscopic methods under superacid conditions. The arenium ion (sigma complex) is a key intermediate in electrophilic aromatic substitution, and its structure and stability have been extensively studied. byjus.com
Meisenheimer Complex: In SₙAr reactions, the Meisenheimer complex is a crucial intermediate. These complexes can sometimes be isolated and characterized, providing strong evidence for the addition-elimination mechanism. youtube.com
Benzyne Intermediate: The fleeting existence of the benzyne intermediate in certain nucleophilic aromatic substitution reactions has been demonstrated through trapping experiments, such as Diels-Alder reactions. masterorganicchemistry.com
For the specific reactions involving this compound, detailed characterization of intermediates would likely rely on analogies to these well-studied general mechanisms.
Catalytic Reaction Mechanisms (e.g., Copper-catalyzed, Gold-catalyzed)
Catalysis plays a pivotal role in the synthesis of functionalized benzonitriles and their derivatives, offering milder reaction conditions and improved selectivity.
Lewis Acid Catalysis: As discussed, Lewis acids like AlCl₃ are essential in Friedel-Crafts acylation to generate the electrophilic acylium ion. wikipedia.org
Copper-Catalyzed Reactions: Copper catalysts have been shown to be effective in the synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols. rsc.org A plausible mechanism for this tandem oxidative process involves the copper-catalyzed oxidation of the benzyl alcohol to an aldehyde. This is followed by the formation of an intermediate from the reaction of the aldehyde with the 2-aminobenzonitrile, which then undergoes an intramolecular cyclization and subsequent oxidation, with air often serving as the terminal oxidant, to yield the quinazolinone product. rsc.org
Gold-Catalyzed Reactions: While not as commonly cited for the direct synthesis of this specific compound, gold catalysts are known to activate alkynes and other unsaturated systems. In the context of 2-aminobenzonitrile derivatives, gold(I) catalysts have been used in the synthesis of 4-aminoquinolines from ynamides, proceeding through a cyclization pathway. nih.gov
Kinetic Studies of Reaction Pathways
For example, the liquid-phase hydrogenation of benzonitrile over a palladium on carbon (Pd/C) catalyst has been investigated. acs.org The study revealed that the reaction proceeds through a consecutive pathway where benzonitrile is first hydrogenated to benzylamine, which is then further reduced to toluene (B28343) via hydrogenolysis. acs.org The hydrogenation of benzonitrile was found to follow first-order kinetics. acs.orgresearchgate.net
In another study, the base-catalyzed hydration of various nitriles to amides was investigated. Kinetic monitoring showed that the reaction selectively produces the amide with negligible formation of the corresponding carboxylic acid under the studied conditions. core.ac.uk
These studies underscore the importance of reaction conditions in controlling the kinetics and selectivity of reactions involving the benzonitrile moiety. The rates of electrophilic substitution, nucleophilic attack, and cyclization involving this compound would be influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent system employed.
Table of Kinetic Data for Related Benzonitrile Reactions
| Reaction | Catalyst/Conditions | Order of Reaction | Activation Energy (Ea) | Reference |
| Benzonitrile Hydrogenation | 5 wt % Pd/C | First-order | 27.6 kJ mol⁻¹ | acs.orgresearchgate.net |
| Benzylamine Hydrogenolysis | 5 wt % Pd/C | Zero-order | 80.1 kJ mol⁻¹ | acs.orgresearchgate.net |
| Base-catalyzed Hydration of Benzonitrile | NaOH, EtOH/H₂O | - | - | core.ac.uk |
Spectroscopic and Crystallographic Analysis Techniques for 5 Acetyl 2 Amino 4 Hydroxybenzonitrile and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. These methods probe the quantized vibrational energy states of molecules, offering a unique molecular fingerprint. mdpi.comamericanpharmaceuticalreview.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the various functional groups present in 5-Acetyl-2-amino-4-hydroxybenzonitrile by measuring the absorption of infrared radiation. The spectrum reveals characteristic stretching and bending vibrations. For benzonitrile (B105546) and its derivatives, the nitrile (C≡N) stretch is a particularly sharp and intense band. frontiersin.orgresearchgate.net
Key functional groups in this compound and their expected FTIR absorption ranges include:
O-H stretch (hydroxyl group): A broad band typically appears in the 3200–3600 cm⁻¹ region.
N-H stretch (amino group): Two sharp bands are expected in the 3300-3500 cm⁻¹ range for the symmetric and asymmetric stretches of the primary amine.
C-H stretch (aromatic and methyl): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the acetyl methyl C-H stretches are found just below 3000 cm⁻¹.
C≡N stretch (nitrile group): A strong, sharp absorption is characteristic in the 2220–2260 cm⁻¹ range.
C=O stretch (acetyl group): A strong, sharp peak is expected around 1650-1680 cm⁻¹ for the aryl ketone.
C=C stretch (aromatic ring): Multiple bands are typically observed in the 1450–1600 cm⁻¹ region.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amino | N-H Asymmetric Stretch | ~3450 | Medium |
| Amino | N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Acetyl C-H | C-H Stretch | 2900 - 3000 | Weak |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Acetyl | C=O Stretch | 1650 - 1680 | Strong, Sharp |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N and the aromatic ring stretching vibrations are expected to produce strong Raman signals. The symmetric vibrations of the benzene (B151609) ring are particularly Raman-active and provide insight into the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the different types of protons.
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and concentration-dependent, often appearing as a broad singlet.
Amino Protons (-NH₂): Similar to the hydroxyl proton, the amino protons typically appear as a broad singlet.
Aromatic Protons (Ar-H): The benzene ring has two protons. Due to the substitution pattern, they would appear as two distinct signals in the aromatic region (typically δ 6.5–8.0 ppm), likely as singlets or narrow doublets depending on long-range coupling.
Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, typically in the δ 2.5–3.0 ppm range.
Table 2: Predicted ¹H-NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH | Variable (e.g., 5.0-10.0) | Broad Singlet | 1H |
| -NH₂ | Variable (e.g., 4.0-6.0) | Broad Singlet | 2H |
| Aromatic H | 6.8 - 8.0 | Singlet / Doublet | 1H |
| Aromatic H | 6.8 - 8.0 | Singlet / Doublet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and appears far downfield, typically above δ 190 ppm for acetophenones. cdnsciencepub.com
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts between δ 100 and 160 ppm. The carbons attached to the electron-withdrawing nitrile and acetyl groups, and the electron-donating amino and hydroxyl groups will show significant shifts from the standard benzene value of δ 128.5 ppm.
Nitrile Carbon (C≡N): The nitrile carbon signal is typically found in the δ 115–125 ppm range. nih.gov
Acetyl Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to resonate at the upfield end of the spectrum, typically around δ 25–30 ppm. cdnsciencepub.com
Table 3: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | >190 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-COCH₃ | 130 - 140 |
| Aromatic C-CN | 100 - 110 |
| Nitrile (C≡N) | 115 - 125 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. For this compound (Molecular Formula: C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . The molecular ion peak [M]⁺ would be expected at m/z = 176.
Common fragmentation pathways for this molecule would likely involve:
Loss of a methyl radical (•CH₃): Resulting in a prominent peak at m/z = 161, corresponding to the [M-15]⁺ ion. This is a characteristic fragmentation for acetyl groups.
Loss of a ketene (B1206846) molecule (CH₂=C=O): This could lead to a fragment ion by rearrangement.
Cleavage of the acetyl group: Loss of the entire acetyl group (•COCH₃) would result in a fragment at m/z = 133.
The presence of the nitrile and amino groups would also influence the fragmentation, leading to a complex but interpretable spectrum that can confirm the molecular structure.
X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. To date, a published single crystal structure for this compound has not been identified in publicly accessible research databases. However, the analysis of a related compound, 2-amino-4-chlorobenzonitrile (B1265954), demonstrates the type of detailed information that can be gleaned from such a study. For instance, the crystal structure of 2-amino-4-chlorobenzonitrile was determined to be in the triclinic space group P-1, with specific unit cell parameters. nih.gov This level of detail allows for the precise measurement of bond lengths and angles, as well as the identification of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov
Should single crystals of this compound be grown and analyzed, a similar wealth of data would be expected. Key parameters that would be determined are presented in the hypothetical data table below, which illustrates the typical crystallographic data obtained from an SC-XRD experiment.
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₉H₈N₂O₂ |
| Formula Weight | 176.17 |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c) | To be determined (Å) |
| Unit Cell Angles (α, β, γ) | To be determined (°) |
| Volume (V) | To be determined (ų) |
| Z (molecules per unit cell) | To be determined |
| Density (calculated) | To be determined (g/cm³) |
| R-factor | To be determined |
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases and can be used to assess the purity of a sample. While a specific powder diffraction pattern for this compound is not available in the literature, the technique would be crucial for its solid-state characterization.
A PXRD pattern consists of a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a pattern simulated from its single crystal data (once available), one could confirm the bulk purity of the sample. Furthermore, PXRD can be used to identify different polymorphic forms of a compound, which can have significant implications for its physical properties.
Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization
While X-ray diffraction provides definitive structural information in the solid state, a combination of spectroscopic techniques is necessary for a complete characterization of a molecule in various states and for confirming its chemical identity. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information.
For this compound, FTIR spectroscopy would be expected to show characteristic absorption bands for the amine (N-H stretching), hydroxyl (O-H stretching), acetyl (C=O stretching), and nitrile (C≡N stretching) functional groups. NMR spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the elucidation of its connectivity. UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, which are influenced by the aromatic system and the various functional groups.
The comprehensive characterization of 2-amino-4-chlorobenzonitrile, for example, involved the use of FTIR and UV-Vis spectroscopy in conjunction with single crystal X-ray crystallography. nih.gov The IR spectrum confirmed the presence of the nitrile and amino groups, while the UV-Vis analysis showed absorption peaks corresponding to electronic transitions within the aromatic ring and the nitrile group. nih.gov A similar integrated approach would be essential for the unambiguous characterization of this compound.
Theoretical and Computational Chemistry of 5 Acetyl 2 Amino 4 Hydroxybenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for investigating molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. This method is used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived. For aromatic compounds, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties such as dipole moments and polarizabilities. researchgate.netresearchgate.net
In the study of substituted benzonitriles, DFT is applied to understand how different functional groups affect the electronic distribution and reactivity of the molecule. researchgate.net For a molecule like 5-Acetyl-2-amino-4-hydroxybenzonitrile, DFT would be instrumental in quantifying the electronic influence of the electron-donating amino and hydroxyl groups in conjunction with the electron-withdrawing acetyl and nitrile groups.
Table 1: Typical Molecular Properties Calculated Using DFT
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Determines bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman peaks. | Allows for the theoretical assignment of experimental spectra. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the charge distribution arising from its functional groups. |
| Mulliken/NPA Charges | Calculated partial charges on each atom. | Helps in understanding electrostatic potential and reactive sites. |
Ab Initio Methods and Basis Set Selection
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The accuracy of both ab initio and DFT calculations is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals.
Commonly used basis sets belong to the Pople hierarchy (e.g., 6-31G, 6-311G) or correlation-consistent families. researchgate.net The addition of functions can improve the accuracy of the calculations:
Polarization functions (e.g., (d,p)) allow for non-spherical electron density distribution, which is essential for accurately describing chemical bonds.
Diffuse functions (e.g., ++ notation) are important for describing systems with delocalized electrons or anions, providing a better description of the electron density far from the nucleus. researchgate.net
The selection of an appropriate basis set, such as 6-311++G(d,p), represents a compromise between desired accuracy and available computational resources. researchgate.netresearchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analyses based on MOs, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory, translate complex wavefunctions into chemically intuitive concepts. wisc.edunih.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized, Lewis-like picture of bonding within a molecule. wisc.edu It identifies "natural" atomic orbitals, lone pairs, and bonds, and it quantifies delocalization effects through second-order perturbation theory. This analysis reveals stabilizing donor-acceptor interactions, such as the delocalization of a lone pair (donor NBO) into an empty anti-bonding orbital (acceptor NBO). nih.govmdpi.com For this compound, NBO analysis would be crucial for quantifying:
The donation of electron density from the nitrogen and oxygen lone pairs of the amino and hydroxyl groups into the π* anti-bonding orbitals of the aromatic ring.
Hyperconjugative interactions involving the acetyl group.
The strength of π-conjugation across the molecule.
These interactions are measured in terms of stabilization energy (E(2)), where a higher value indicates a stronger interaction. mdpi.com
Frontier Molecular Orbitals (FMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the gap between them are critical parameters for determining molecular reactivity and electronic transport properties. researchgate.net
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups. researchgate.net
LUMO: Represents the ability to accept an electron, and its energy is related to the electron affinity. The LUMO is likely to be distributed over the electron-withdrawing nitrile and acetyl groups, as well as the benzene (B151609) ring. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital. |
| Energy Gap | ΔE = ELUMO - EHOMO | A measure of kinetic stability and chemical reactivity. |
Molecular Modeling and Simulation
While quantum calculations focus on the electronic structure, molecular modeling and simulation techniques are used to explore the conformational flexibility and intermolecular interactions of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the stable three-dimensional structures (conformers) of a molecule and the energy barriers for converting between them. For this compound, rotations around the single bonds connecting the substituent groups (-OH, -NH2, -COCH3) to the benzene ring give rise to different conformers. By performing a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of one or more dihedral angles, the lowest-energy (most stable) conformers can be identified. nih.gov This analysis is crucial as the molecular conformation can significantly influence its chemical properties and biological activity.
Prediction of Intramolecular and Intermolecular Interactions
Computational methods are highly effective at predicting the non-covalent interactions that govern molecular conformation and crystal packing, particularly hydrogen bonding.
Intramolecular Hydrogen Bonding The specific arrangement of functional groups in this compound allows for the potential formation of intramolecular hydrogen bonds. Possible interactions include:
Between the hydroxyl group at position 4 and the carbonyl oxygen of the acetyl group at position 5 (O-H···O=C).
Between the amino group at position 2 and the nitrogen of the nitrile group at position 1 (N-H···N≡C).
The formation of such bonds creates a five- or six-membered ring, which can significantly stabilize a particular conformer over others. rsc.orgnih.gov
Intermolecular Hydrogen Bonding In the solid state or in solution, molecules of this compound can interact with each other. The amino (-NH2) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the nitrile nitrogen (-C≡N), carbonyl oxygen (=O), and hydroxyl oxygen are strong acceptors. This allows for a variety of intermolecular hydrogen bonds, such as N—H⋯N, N—H⋯O, and O—H⋯N, which can link molecules into complex two- or three-dimensional supramolecular networks. nih.gov Understanding these interactions is key to predicting crystal structures and material properties.
Table 3: Potential Hydrogen Bond Interactions for this compound
| Donor Group | Acceptor Group | Type of Interaction |
| Amino (-NH2) | Nitrile (-C≡N) | Intermolecular / Intramolecular |
| Amino (-NH2) | Carbonyl (-C=O) | Intermolecular / Intramolecular |
| Amino (-NH2) | Hydroxyl (-OH) | Intermolecular |
| Hydroxyl (-OH) | Nitrile (-C≡N) | Intermolecular |
| Hydroxyl (-OH) | Carbonyl (-C=O) | Intermolecular / Intramolecular |
| Hydroxyl (-OH) | Amino (-NH2) | Intermolecular |
Due to the highly specific nature of the requested article on "this compound," extensive searches for relevant scholarly and computational data have been conducted. These searches, however, did not yield any specific theoretical, computational, or spectroscopic studies focused solely on this particular chemical compound. The scientific literature that is publicly accessible does not appear to contain research detailing the prediction of its spectroscopic parameters or in-depth investigations into its aromaticity and electronic structure.
Therefore, it is not possible to construct the requested article with the specified outline and content inclusions, as the foundational research data is unavailable in the public domain. The strict adherence to the subject compound, as per the user's instructions, precludes the use of data from related or analogous compounds.
Insufficient Published Data for "this compound" Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research detailing the applications of the chemical compound “this compound” in advanced materials and as a chemical building block. The stringent requirements for scientifically accurate, detailed findings focusing exclusively on this compound cannot be met based on the available information.
The requested article outline focuses on several advanced topics, including the compound's role as a precursor in organic synthesis, its use in creating complex heterocyclic systems, its application in coordination chemistry, and its contribution to functional materials like liquid crystals and supramolecular assemblies.
While the functional groups present in this compound—namely an acetyl group, an amino group, a hydroxyl group, and a nitrile on a benzene ring—suggest potential reactivity as a versatile synthetic intermediate, no specific studies were found to substantiate these roles in the context of the requested outline.
Research on related compounds, such as various aminobenzonitriles and acetophenones, indicates that such molecules are indeed valuable precursors. For instance, 2-aminobenzonitriles are known to be starting materials for the synthesis of heterocyclic compounds like quinazolines. However, extrapolating these findings to this compound without direct evidence would be speculative and would not adhere to the required standards of scientific accuracy for this specific molecule.
Similarly, no literature was identified that documents the incorporation of this compound into liquid crystalline architectures or its use in the study of supramolecular chemistry.
Due to the absence of specific research data, it is not possible to generate a thorough and authoritative article that adheres to the provided outline without compromising the core requirements of factual accuracy and exclusive focus on the subject compound.
Applications in Advanced Materials and Chemical Building Blocks
Contribution to Functional Materials Research
Principles of Molecular Crystal Engineering for Directed Self-Assembly
The rational design of molecular crystals, a cornerstone of crystal engineering, hinges on the predictable self-assembly of molecules into well-defined, functional architectures. The compound 5-Acetyl-2-amino-4-hydroxybenzonitrile is a compelling candidate for crystal engineering due to its array of functional groups capable of forming specific and directional intermolecular interactions. The principles governing its directed self-assembly are primarily based on the interplay of hydrogen bonds and other non-covalent interactions, which dictate the formation of recognizable and robust supramolecular synthons.
The molecular structure of this compound offers multiple sites for hydrogen bonding, including a hydroxyl group (-OH), an amino group (-NH2), a carbonyl group (C=O) of the acetyl moiety, and a nitrile group (-C≡N). The hydroxyl and amino groups are strong hydrogen bond donors, while the carbonyl oxygen and the nitrile nitrogen are effective hydrogen bond acceptors. The presence of both strong donors and acceptors within the same molecule creates a scenario of competitive hydrogen bonding, where the final supramolecular assembly is determined by the most energetically favorable interactions. rsc.orgresearchgate.netcam.ac.uk
The directed self-assembly of this molecule can be guided by the following principles:
Hydrogen Bond Hierarchy: Following Etter's rules, strong hydrogen bond donors tend to pair with strong hydrogen bond acceptors. In this molecule, the phenolic hydroxyl group is the strongest donor, and the carbonyl oxygen is a strong acceptor. The amino group also acts as a strong donor. This hierarchy suggests that O-H···O=C and N-H···O=C hydrogen bonds are likely to be prominent synthons in the crystal structure.
Competition and Cooperation: With multiple competing sites for hydrogen bonding, the final crystal structure will be a result of a delicate balance of these interactions. rsc.orgresearchgate.netresearchgate.net For example, the amino group could form hydrogen bonds with the carbonyl, hydroxyl, or nitrile groups of adjacent molecules. The specific arrangement will depend on steric factors and the electronic environment of the interacting groups. Cooperative hydrogen bonding, where the formation of one hydrogen bond enhances the strength of a neighboring one, can also play a crucial role in stabilizing certain packing motifs.
Role of Weaker Interactions: Beyond strong hydrogen bonds, weaker interactions such as π-π stacking between the aromatic rings and C-H···π interactions can also influence the crystal packing. The acetyl group, being a mild electron-withdrawing group, and the amino and hydroxyl groups, being electron-donating, create a polarized aromatic system that can favor specific stacking arrangements.
The predictable nature of these interactions allows for a degree of control over the solid-state architecture. By understanding the preferred synthons and the energetic landscape of the intermolecular interactions, it is possible to design crystalline materials with desired properties, such as specific packing motifs that could influence optical or electronic properties.
Interactive Data Table: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Potential Synthon | Relative Strength |
| Hydroxyl (-OH) | Carbonyl (C=O) | O-H···O | Strong |
| Hydroxyl (-OH) | Nitrile (-C≡N) | O-H···N | Moderate |
| Hydroxyl (-OH) | Amino (-NH2) | O-H···N | Moderate |
| Amino (-NH2) | Carbonyl (C=O) | N-H···O | Strong |
| Amino (-NH2) | Nitrile (-C≡N) | N-H···N | Moderate |
| Amino (-NH2) | Hydroxyl (-OH) | N-H···O | Moderate |
| Aromatic C-H | Carbonyl (C=O) | C-H···O | Weak |
| Aromatic C-H | Nitrile (-C≡N) | C-H···N | Weak |
Catalyst Design and Development Utilizing Derivatives
Derivatives of this compound represent a versatile platform for the design and development of novel catalysts, leveraging the unique electronic and coordinating properties of its functional groups. The strategic modification of this scaffold can lead to ligands that, when complexed with transition metals, exhibit enhanced catalytic activity, selectivity, and stability for a variety of organic transformations.
The design principles for catalysts derived from this compound are rooted in the ability of its functional groups to act as coordinating sites for metal centers and to modulate the electronic environment of the resulting catalyst.
Ligand Synthesis and Coordination: The amino and hydroxyl groups on the aromatic ring are ideally positioned to act as a bidentate ligand, forming a stable chelate ring with a metal center. tcichemicals.comdigitellinc.com This chelation effect can enhance the stability of the catalyst. The nitrile and acetyl groups, while less likely to be primary coordination sites in the presence of the stronger amino and hydroxyl donors, can influence the electronic properties of the ligand and, consequently, the reactivity of the metal center.
Role of the Benzonitrile (B105546) Moiety: The benzonitrile group is generally considered electron-withdrawing. In the context of catalyst design, particularly for cross-coupling reactions, electron-withdrawing ligands can promote reductive elimination, a key step in many catalytic cycles. chemrxiv.orgnih.govchemrxiv.org For instance, in nickel-catalyzed reactions, benzonitrile-containing ligands have been shown to act as electron-acceptors, stabilizing low-valent nickel species and favoring the desired bond formation over side reactions like β-hydride elimination. chemrxiv.orgnih.gov
Modulation of Catalytic Activity: The electronic nature of the catalyst can be fine-tuned by introducing additional substituents on the aromatic ring or by modifying the existing acetyl, amino, or hydroxyl groups. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (acetyl, nitrile) groups on the same molecule offers a unique opportunity to create a "push-pull" electronic effect. This can be exploited to precisely control the electron density at the metal center, thereby influencing its catalytic activity and selectivity. rsc.orgdigitellinc.com
Applications in Asymmetric Catalysis: By introducing chiral centers into the derivatives of this compound, it is possible to develop chiral ligands for asymmetric catalysis. For example, modification of the amino group with a chiral auxiliary could lead to ligands that, upon coordination to a metal, can induce enantioselectivity in reactions such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. nih.gov
Interactive Data Table: Functional Group Roles in Catalyst Derivatives
| Functional Group | Potential Role in Catalyst | Effect on Metal Center |
| Amino Group (-NH2) | Primary coordination site (ligation) | Forms a stable chelate with the metal |
| Hydroxyl Group (-OH) | Primary coordination site (ligation) | Forms a stable chelate with the metal |
| Nitrile Group (-C≡N) | Electronic modifier, potential secondary coordination site | Acts as an electron-withdrawing group, influencing reductive elimination |
| Acetyl Group (C=O) | Electronic modifier, steric influence | Acts as an electron-withdrawing group, can sterically direct substrates |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 5-Acetyl-2-amino-4-hydroxybenzonitrile
This compound is a polysubstituted aromatic compound belonging to the class of functionalized benzonitriles. Its structure, featuring an acetyl, an amino, a hydroxyl, and a nitrile group on a benzene (B151609) ring, makes it a molecule of interest for synthetic chemistry. The arrangement of these functional groups—electron-donating (amino, hydroxyl) and electron-wielding (acetyl, nitrile)—creates a unique electronic environment that dictates its reactivity and potential utility.
Currently, the academic understanding of this specific compound is limited, with much of the available information positioning it as a chemical intermediate or building block. Its structural analogs, such as 5-acetyl-2-hydroxybenzonitrile (B3031482) and 5-acetyl-2-aminobenzonitrile, are recognized as versatile precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. scbt.combiosynth.com The presence of multiple reactive sites allows for a variety of chemical transformations. For instance, the nitrile group can be reduced to an amine, the hydroxyl group can be oxidized, and the acetyl group can undergo nucleophilic substitution.
While detailed experimental studies on this compound itself are not extensively published, its constituent moieties are well-characterized. Substituted benzonitriles are foundational in the development of materials with advanced properties, such as those used in Organic Light-Emitting Diodes (OLEDs). rsc.org Furthermore, amino-pyran derivatives, which can be synthesized from related structures, are explored as building blocks for pharmacologically active agents with potential antitumor and antibacterial properties. nih.gov
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 71408-03-2 bldpharm.com |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)C#N |
Identification of Remaining Research Gaps and Challenges
The primary research gap for this compound is the lack of comprehensive characterization and application-focused studies. While its existence as a chemical entity is documented, a deep dive into its specific properties and potential is largely absent from the scientific literature.
Key research gaps include:
Optimized Synthesis: Although it is available commercially, detailed, high-yield, and scalable synthesis protocols are not widely published. Developing efficient synthetic routes is a fundamental challenge that needs to be addressed to facilitate further research.
Chemical Reactivity Profile: A systematic study of its reactivity is needed. Understanding how the different functional groups influence each other and direct reactions such as electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling is crucial.
Biological Activity Screening: There is a significant lack of data on the biological effects of this compound. Given that related benzonitrile (B105546) and aminophenol structures exhibit a range of bioactivities, screening this compound for potential therapeutic properties (e.g., anticancer, antimicrobial) is a major unexplored area. nih.govresearchgate.netresearchgate.net
Photophysical Properties: The photophysical characteristics of this molecule have not been investigated. Many functionalized benzonitriles are explored for their fluorescence and charge-transfer properties, which are relevant for applications in materials science and optoelectronics. rsc.org
Solid-State Characterization: Detailed crystallographic analysis to understand its solid-state packing, hydrogen bonding networks, and potential for polymorphism is missing. Such studies are essential for materials science applications and for understanding its physical properties. nih.gov
Prospective Areas for Future Scholarly Investigation and Innovation
Building on the identified research gaps, several prospective avenues for future investigation can be proposed. These areas could unlock the potential of this compound and related compounds.
Medicinal Chemistry: The molecule serves as an attractive scaffold for generating libraries of novel compounds. The amino and hydroxyl groups can be readily functionalized to create derivatives that could be tested for various biological activities. For instance, its core structure could be elaborated to target specific enzymes or receptors implicated in disease. researchgate.net
Materials Science: As a multifunctional benzonitrile, it could be a precursor for advanced materials. numberanalytics.com Future work could explore its use in synthesizing polymers or as a component in donor-acceptor systems for organic electronics, leveraging the inherent electronic push-pull nature of its substituents. rsc.org
Coordination Chemistry: The nitrile and adjacent amino/hydroxyl groups present potential coordination sites for metal ions. Research could be directed towards synthesizing novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or magnetic properties.
Supramolecular Chemistry: The hydrogen bond donor (amino, hydroxyl) and acceptor (nitrile, acetyl) sites make this molecule an excellent candidate for studies in crystal engineering and the design of self-assembling supramolecular structures. nih.gov
Table 2: Potential Future Research Areas
| Research Area | Proposed Investigation | Potential Application |
| Medicinal Chemistry | Synthesis of derivatives and screening for anticancer or antimicrobial activity. | Novel therapeutic agents. |
| Materials Science | Polymerization or incorporation into donor-acceptor chromophores. | Organic semiconductors, OLEDs, sensors. rsc.orgnumberanalytics.com |
| Coordination Chemistry | Use as a ligand for the synthesis of metal complexes or MOFs. | Catalysis, gas storage, molecular magnets. |
| Supramolecular Chemistry | Study of hydrogen bonding patterns and crystal engineering. | Design of functional solid-state materials. |
Emerging Methodologies and Techniques for Studying Functionalized Benzonitriles
Advances in analytical and computational techniques offer powerful tools to accelerate the study of this compound and other functionalized benzonitriles.
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectral properties before extensive lab work is undertaken. researchgate.netutrgv.edu These computational studies can predict reaction outcomes, elucidate mechanisms, and guide the rational design of new derivatives with desired properties. utexas.edu
High-Throughput Synthesis and Screening: The use of flow chemistry and automated synthesis platforms can enable the rapid generation of a library of derivatives based on the this compound scaffold. numberanalytics.com This can be coupled with high-throughput screening assays to quickly identify compounds with interesting biological or material properties.
Advanced Spectroscopic Techniques: In-situ spectroscopic methods can be employed to study reaction mechanisms and identify transient intermediates. acs.org Techniques like 2D NMR, advanced mass spectrometry, and time-resolved spectroscopy can provide detailed structural and dynamic information.
Electrochemical Synthesis and Analysis: Electrochemical methods are emerging as a green and efficient way to synthesize and functionalize aromatic nitriles. numberanalytics.comrsc.org These techniques can offer alternative reaction pathways under mild conditions and can also be used to probe the redox properties of the molecule and its derivatives.
By leveraging these emerging methodologies, researchers can overcome many of the current challenges and efficiently explore the scientific and technological potential of this and other similarly complex functionalized benzonitriles.
Q & A
Q. What steps mitigate impurity formation during scale-up synthesis?
- Methodological Answer :
- Implement flash chromatography (silica gel, gradient elution) for intermediates.
- Use in-line FT-IR for real-time monitoring of acetyl group incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
